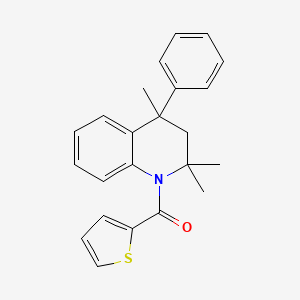

Thiophen-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone

Description

Thiophen-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone is a dihydroquinoline-based methanone derivative characterized by a thiophen-2-yl substituent. The compound features a 3,4-dihydroquinoline core with 2,2,4-trimethyl and 4-phenyl groups, contributing to its stereoelectronic properties. It has been identified in bioactive plant extracts, demonstrating anti-trypanosomal activity against Trypanosoma brucei brucei .

Properties

IUPAC Name |

thiophen-2-yl-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NOS/c1-22(2)16-23(3,17-10-5-4-6-11-17)18-12-7-8-13-19(18)24(22)21(25)20-14-9-15-26-20/h4-15H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEJHTQHSXLWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CS3)(C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Thiophen-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₇NOS

- Molecular Weight : 273.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Thiophen derivatives are known for their diverse pharmacological properties. The biological activity of the compound can be categorized into several areas:

-

Anticancer Activity

- Research indicates that compounds containing thiophene moieties exhibit selective inhibitory effects on cancer cell lines. For instance, studies have shown that derivatives of thiophenes can inhibit mPGES-1, an enzyme involved in inflammation and cancer progression .

- A specific study highlighted the compound's ability to induce cell cycle arrest and apoptosis in A549 lung cancer cell lines, demonstrating its potential as an anticancer agent .

-

Anti-inflammatory Properties

- The compound's mechanism involves inhibition of prostaglandin E synthase (mPGES-1), thereby reducing inflammation-related disorders. This inhibition selectively affects PGE₂ production without impacting other essential prostanoids .

- In vitro studies have shown that the compound can modulate inflammatory responses in various cellular models.

-

Antifungal Activity

- Recent investigations into related thiophene compounds have revealed broad-spectrum antifungal properties. Compounds derived from thiophene exhibited effective inhibition against various fungal strains such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.5 μg/mL .

Data Table of Biological Activities

Case Studies

- Inhibition of mPGES-1 in Cancer Therapy

- Antifungal Efficacy Assessment

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds similar to thiophen-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone exhibit antimicrobial properties. For instance, derivatives of quinoline structures have been studied for their efficacy against various bacterial strains. A study demonstrated that certain quinoline derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role for thiophen derivatives in developing new antimicrobial agents .

1.2 Anti-inflammatory Properties

Quinoline derivatives are also known for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests that thiophen-containing quinolines could be explored further for therapeutic applications in treating inflammatory diseases .

1.3 Anticancer Potential

The anticancer properties of quinoline derivatives have garnered attention in recent years. Studies have shown that certain modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines. Thiophen derivatives may exhibit similar properties and warrant further investigation to assess their potential as anticancer agents .

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)

Thiophenes are widely used in the development of organic electronic materials due to their favorable electronic properties. The incorporation of thiophenes into quinoline-based compounds can enhance the performance of OLEDs. Research has shown that such compounds can improve light emission efficiency and stability in OLED applications .

2.2 Conductive Polymers

The synthesis of conductive polymers often involves thiophene units due to their ability to conduct electricity when doped appropriately. Compounds like this compound can be utilized as monomers or dopants to create conductive films with tailored electrical properties .

Case Studies

3.1 Synthesis and Characterization

A comprehensive study focused on the synthesis of thiophen-derived quinolines highlighted the importance of optimizing reaction conditions to achieve high yields and purity. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and purity of synthesized compounds .

3.2 Biological Evaluation

In a biological evaluation study, a series of quinoline derivatives were tested for their antimicrobial and anticancer activities. The results indicated that specific modifications significantly increased their effectiveness against selected pathogens and cancer cell lines, paving the way for further development into therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substitutional Variations

The dihydroquinolin-1-yl-methanone scaffold is a common structural motif in medicinal and organic chemistry. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Dihydroquinolin-1-yl-methanone Derivatives

| Compound Name | Substituent on Methanone | Core Modifications | Biological Activity/Application | Reference |

|---|---|---|---|---|

| Thiophen-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone | Thiophen-2-yl | 2,2,4-Trimethyl, 4-phenyl | Anti-trypanosomal | |

| AR54: (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | Pyrimidin-2-ylthio | 2,2,4-Trimethyl, 4-phenyl | Prostate cancer therapy | |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone | Furan-2-yl | 3,6-Dimethyl, 4-(3,4-dimethoxyphenyl), 2-phenyl | Synthetic target (pharmacological study) | |

| 2-(4-Morpholinyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | Morpholin-4-yl | 2,2,4,6-Tetramethyl, 4-phenyl | Structural data only | |

| [4-(2,5-Dichlorophenoxy)pyrimidin-5-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone | 4-(2,5-Dichlorophenoxy)pyrimidin-5-yl | None specified | Therapeutic target (database entry) |

Core Modifications and Stereochemical Considerations

- Methyl and Phenyl Groups: The 2,2,4-trimethyl and 4-phenyl groups on the dihydroquinoline core are conserved in the target compound and AR54, suggesting their role in stabilizing the partially saturated ring and modulating steric bulk .

- Dimethoxyphenyl Addition (): The 3,4-dimethoxyphenyl group in the furan-2-yl derivative introduces electron-donating substituents, which may alter π-π stacking interactions in biological targets .

Pharmacological and Physicochemical Properties

- Anti-Trypanosomal Activity (Target Compound): The target compound’s activity may arise from its planar thiophene ring and lipophilic core, enabling membrane disruption or heme binding in parasites .

- LogP and Solubility: Substituents like morpholin-4-yl () or pyrimidine () influence logP values, with the target compound’s thiophene likely contributing to moderate lipophilicity (predicted XlogP ~4–5, similar to ) .

Q & A

Basic: What are the established synthetic routes for Thiophen-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone?

Methodological Answer:

The synthesis typically involves multi-step strategies:

- Step 1: Construction of the 3,4-dihydro-2H-quinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .

- Step 2: Introduction of the thiophen-2-yl group via Friedel-Crafts acylation using thiophene derivatives and Lewis acid catalysts (e.g., AlCl₃), as demonstrated in analogous methanone syntheses .

- Step 3: Functionalization of the quinoline ring with methyl and phenyl groups through alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Key Considerations: - Purification often requires column chromatography or recrystallization.

- Yield optimization depends on stoichiometric control of thiophene derivatives and reaction temperature .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituents on the quinoline and thiophene rings. For example, methyl groups at C2/C4 appear as singlets (δ 1.2–1.5 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm .

- X-ray Crystallography:

- Resolves dihedral angles between the quinoline and thiophene moieties, critical for confirming spatial arrangement. For related compounds, angles of 11–66° between aromatic planes are common .

- Mass Spectrometry (HRMS):

- Validates molecular weight (expected [M+H]⁺ ~423.2 g/mol for C₂₅H₂₃NOS).

Basic: How are preliminary biological activities assessed for this compound?

Methodological Answer:

- In vitro Screening:

- Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Antibacterial testing via disk diffusion (e.g., E. coli, S. aureus) with zones of inhibition measured at 24–48 hours .

- Dose-Response Analysis:

- IC₅₀ values calculated using non-linear regression models (e.g., GraphPad Prism).

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Parameter Screening:

- Byproduct Mitigation:

- Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity. Common impurities include unreacted quinoline precursors or over-alkylated derivatives .

Advanced: How to resolve contradictions between NMR and X-ray data in structural analysis?

Methodological Answer:

- Case Example: Discrepancies in methyl group positions may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray).

- Strategies:

- Variable-temperature NMR to detect conformational flexibility.

- DFT calculations (e.g., Gaussian 09) to compare energy-minimized structures with experimental data .

- Revisiting crystallization solvents (e.g., ether/chloroform mixtures) to isolate polymorphs .

Advanced: What computational methods predict reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- Simulates solvent interactions to assess solubility (e.g., in DMSO or THF).

- Docking Studies:

- Screens potential protein targets (e.g., kinase enzymes) using AutoDock Vina .

Advanced: How to identify biological targets and mechanisms of action?

Methodological Answer:

- Proteomics:

- SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes post-treatment.

- Transcriptomics:

- RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Kinase Profiling:

- Use kinase inhibitor libraries (e.g., Eurofins) to screen for inhibition of specific pathways (e.g., PI3K/Akt) .

Advanced: What strategies address poor aqueous solubility in pharmacological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.